N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide
Description
"N-[7-(4-Fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide" is a tetrahydroquinazolinone derivative characterized by a bicyclic core structure (5,6,7,8-tetrahydroquinazolin-5-one) substituted at position 7 with a 4-fluorophenyl group and at position 2 with a furan-2-carboxamide moiety. The furan-2-carboxamide group contributes to hydrogen-bonding capabilities, which may influence solubility and target affinity.
Properties
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-13-5-3-11(4-6-13)12-8-15-14(16(24)9-12)10-21-19(22-15)23-18(25)17-2-1-7-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYOKVWLOBNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan-2-carboxamide moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Compound A : N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide ()
- Structural Differences :
- Position 7: 2-Furyl group (vs. 4-fluorophenyl in the target compound).
- Position 2: Benzamide (vs. furan-2-carboxamide).
- Benzamide may exhibit stronger π-π stacking interactions but lower polarity compared to furan-2-carboxamide, affecting solubility .
Compound B : N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide ()
- Structural Differences :
- Position 7: 3-Chlorophenyl (vs. 4-fluorophenyl).
- Position 2: Propanamide (vs. furan-2-carboxamide).
- Implications: Chlorine’s larger atomic radius and lipophilicity may alter steric interactions and membrane permeability.
Core Structure Variants
Compound C: N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()
- Structural Differences: Core: Thieno[3,4-c]pyrazole (vs. tetrahydroquinazolinone). Substituents: Retains 4-fluorophenyl and furan-2-carboxamide but on a heterocyclic sulfur-containing scaffold.
- Implications: The thienopyrazole core may confer distinct electronic properties and binding modes due to sulfur’s electronegativity. Altered ring strain and solubility compared to the tetrahydroquinazolinone system .
Functional Group Replacements
Compound D: N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide ()
- Structural Differences: Core: Quinoline-pyrimidine hybrid (vs. tetrahydroquinazolinone). Substituents: Includes cyano, piperidine, and tetrahydrofuran-3-yl-oxy groups.
- Implications: The extended conjugated system (quinoline-pyrimidine) may enhance intercalation properties. Additional substituents (e.g., tetrahydrofuran-3-yl-oxy) could improve solubility but increase steric bulk .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound likely enhances stability compared to non-halogenated analogs (e.g., Compound A). Fluorine’s inductive effects may also modulate pKa and bioavailability .
- Core Modifications: Thienopyrazole (Compound C) and quinoline-pyrimidine (Compound D) cores introduce distinct electronic and steric profiles, suggesting divergent pharmacological applications (e.g., antimicrobial vs. kinase inhibition) .
Methodological Considerations
Structural determination of these compounds likely employs crystallographic tools such as SHELX (for refinement) and SIR97 (for direct methods in phase determination), as noted in the evidence . These programs are critical for resolving complex substituent effects and validating synthetic outcomes.
Biological Activity
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide, identified by its CAS number 333758-36-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), in vitro assays, and comparative analyses with established therapeutic agents.
The molecular formula of this compound is C21H16FN3O2, with a molecular weight of 361.37 g/mol. The compound features a furan ring and a quinazoline moiety, which are known for their diverse biological activities.
Physical Properties
| Property | Value |
|---|---|
| Density | 1.356 ± 0.06 g/cm³ |
| pKa | 10.29 ± 0.40 |
Anticancer Activity
Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines. For instance, in vitro tests showed that the compound exhibited notable cytotoxic effects on HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines.
Comparative Efficacy
In one study comparing the compound with doxorubicin—a standard chemotherapy drug—the results indicated that this compound had a comparable efficacy profile:
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Doxorubicin | 0.62 | 1.136 |
| N-[7-(4-fluorophenyl)... | 33.29 (HepG2) | Not specified |
| 45.09 (Huh-7) | Not specified | |
| 41.81 (MCF-7) | Not specified |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial potential. The results indicated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 280 µg/mL |
| S. aureus | 265 µg/mL |
| B. cereus | 230 µg/mL |
These findings suggest that the compound could serve as a promising lead for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the phenyl and quinazoline rings significantly influenced the biological activity of the compound. Electron-donating substituents on the phenyl ring enhanced anticancer efficacy, while specific halogen substitutions were shown to improve cytotoxicity without detriment to selectivity.
Study on Anticancer Effects
A detailed case study investigated the effects of this compound on A549 lung adenocarcinoma cells. The study utilized an MTT assay to assess cell viability post-treatment:
- Method : A549 cells were treated with varying concentrations of the compound for 24 hours.
- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant potency.
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria:
- Method : The disk diffusion method was employed to determine susceptibility.
- Results : The compound demonstrated substantial inhibition zones against E. coli and S. aureus compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
